molecular formula C12H19BO4 B13472337 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13472337
M. Wt: 238.09 g/mol
InChI Key: YHZXAMOCZAIVKD-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that features a bicyclo[111]pentane core with a carboxylic acid functional group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of functional group transformations.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group: This is typically done through a borylation reaction, where the bicyclo[1.1.1]pentane derivative is treated with a boron-containing reagent in the presence of a catalyst.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The boron moiety can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron moiety can undergo transmetalation reactions, while the carboxylic acid group can participate in acid-base reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

The uniqueness of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its bicyclo[1.1.1]pentane core, which imparts rigidity and unique steric properties to the molecule. This makes it particularly useful in applications where structural stability and specific spatial arrangements are crucial.

Properties

Molecular Formula

C12H19BO4

Molecular Weight

238.09 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H19BO4/c1-9(2)10(3,4)17-13(16-9)12-5-11(6-12,7-12)8(14)15/h5-7H2,1-4H3,(H,14,15)

InChI Key

YHZXAMOCZAIVKD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)O

Origin of Product

United States

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